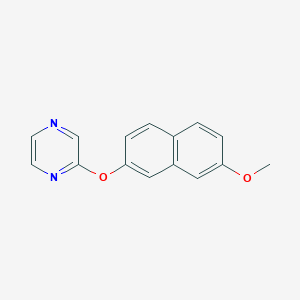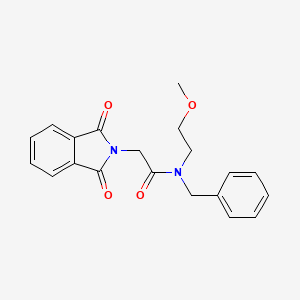
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research. The compound is also known as BMD-135, and it has been extensively studied for its potential use in various biomedical applications.
Mechanism of Action
The mechanism of action of BMD-135 is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating the activity of various signaling pathways in the body. BMD-135 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation. The compound has also been shown to activate the Nrf2 pathway, a signaling pathway that regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
BMD-135 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. BMD-135 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMD-135 is its relatively low toxicity. The compound has been shown to have a good safety profile in animal studies. Another advantage of BMD-135 is its stability in biological fluids. The compound has been shown to be stable in plasma and serum for up to 24 hours. However, one of the limitations of BMD-135 is its poor solubility in water. The compound requires the use of organic solvents for in vitro and in vivo studies.
Future Directions
There are several future directions for the study of BMD-135. One area of research is the development of novel analogs of BMD-135 with improved pharmacological properties. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of BMD-135 and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential use in various biomedical applications. BMD-135 has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound's mechanism of action is not fully understood, but it has been suggested that it modulates various signaling pathways in the body. BMD-135 has several advantages for lab experiments, including its low toxicity and stability in biological fluids. However, the compound's poor solubility in water is a limitation. There are several future directions for the study of BMD-135, including the development of novel analogs and the study of its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of BMD-135 involves the reaction of N-benzyl-2-amino-N-(2-methoxyethyl)acetamide with phthalic anhydride in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the compound is relatively high. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
BMD-135 has been extensively studied for its potential use in various biomedical applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-12-11-21(13-15-7-3-2-4-8-15)18(23)14-22-19(24)16-9-5-6-10-17(16)20(22)25/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZBDXLAUSJLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

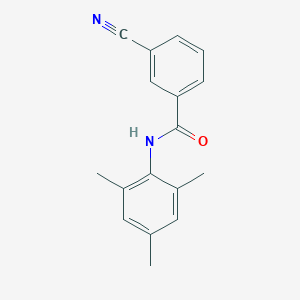
![Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
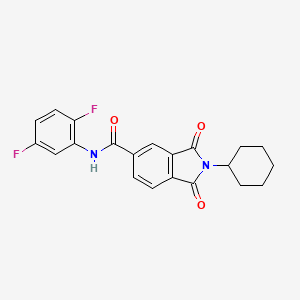

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)

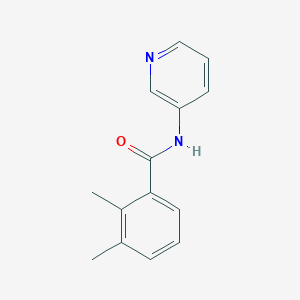

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)
